molecular formula C18H19NO3 B7540624 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid

1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid

Cat. No. B7540624
M. Wt: 297.3 g/mol
InChI Key: BXXBAUSDIQDPBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid, also known as CPPene, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. CPPene is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid acts as a potent inhibitor of PKC by binding to the catalytic domain of the enzyme. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters. Once activated, PKC phosphorylates various downstream targets, leading to cellular responses. 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid inhibits the activation of PKC by preventing the binding of ATP to the catalytic domain of the enzyme.
Biochemical and Physiological Effects:
1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. In cancer, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to improve cognitive function by reducing amyloid beta deposition and neuroinflammation. In stroke, 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to reduce brain damage by inhibiting neuronal cell death and reducing inflammation.

Advantages and Limitations for Lab Experiments

1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. The advantages include its potent PKC inhibition activity, its ability to inhibit the growth of various cancer cell lines, and its potential therapeutic applications in various diseases. The limitations include its low solubility in water, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the research on 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid. One direction is to improve the synthesis method of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid to increase its yield and solubility. Another direction is to study its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid and its downstream targets. Finally, the development of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid involves the reaction of 3-phenoxybenzaldehyde with pyrrolidine-2-carboxylic acid in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid using sodium borohydride. The yield of 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid obtained from this method is around 60%.

Scientific Research Applications

1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer, PKC has been shown to play a crucial role in tumor progression, invasion, and metastasis. 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In Alzheimer's disease, PKC has been implicated in the pathogenesis of the disease, and 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to improve cognitive function in animal models of the disease. In stroke, PKC has been shown to play a role in neuronal cell death, and 1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid has been found to reduce brain damage in animal models of stroke.

properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(21)17-10-5-11-19(17)13-14-6-4-9-16(12-14)22-15-7-2-1-3-8-15/h1-4,6-9,12,17H,5,10-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXBAUSDIQDPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Phenoxyphenyl)methyl]pyrrolidine-2-carboxylic acid

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